molecular formula C2H4O2 B093269 acetic acid CAS No. 17217-83-3

acetic acid

Cat. No.: B093269
CAS No.: 17217-83-3
M. Wt: 64.05 g/mol
InChI Key: QTBSBXVTEAMEQO-NUQCWPJISA-N
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Description

Its chemical formula is CH3C18O2H, and it is used primarily in scientific research to trace metabolic pathways, study enzyme mechanisms, and analyze chemical reactions . The compound is similar to regular acetic acid but contains two oxygen-18 atoms, making it useful for various analytical and research purposes.

Mechanism of Action

Target of Action

Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of this compound where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of this compound-18O2 are similar to those of regular this compound. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in this compound-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .

Biochemical Pathways

This compound-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. This compound-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound-18O2 would be expected to be similar to that of regular this compound. This compound is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .

Action Environment

The action of this compound-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the oxidation of ethanol-18O2 or acetaldehyde-18O2 using oxygen-18 enriched water. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of the oxygen-18 isotope .

Industrial Production Methods

Industrial production of this compound-18O2 is less common due to the high cost of oxygen-18. it can be produced on a smaller scale using specialized equipment and techniques to ensure high isotopic purity. The process involves the careful handling of oxygen-18 enriched precursors and the use of advanced catalytic systems to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

acetic acid undergoes various chemical reactions, similar to regular this compound. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

acetic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual oxygen-18 labeling, which provides distinct advantages in tracing oxygen atoms in chemical and biological systems. This dual labeling allows for more precise and detailed studies compared to single-labeled compounds .

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])[18OH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583900
Record name (~18~O_2_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17217-83-3
Record name (~18~O_2_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid-18O2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.96 g
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.79 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Synthesis routes and methods IV

Procedure details

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